3,5-Dimethylbenzene-1,2-diamine chemical properties and reactivity
3,5-Dimethylbenzene-1,2-diamine chemical properties and reactivity
An In-depth Technical Guide to 3,5-Dimethylbenzene-1,2-diamine: Chemical Properties and Reactivity
Introduction
3,5-Dimethylbenzene-1,2-diamine, also known as 3,5-dimethyl-o-phenylenediamine, is an aromatic organic compound with the chemical formula C₈H₁₂N₂.[1][2][3][4] It is characterized by a benzene ring substituted with two adjacent amino groups and two methyl groups at the 3 and 5 positions. This diamine is a valuable building block and precursor in the synthesis of various heterocyclic compounds, dyes, and pigments.[1] Its reactivity is primarily dictated by the nucleophilic nature of the two amino groups. This guide provides a comprehensive overview of its chemical properties, reactivity, and key experimental applications for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
3,5-Dimethylbenzene-1,2-diamine is typically a solid at room temperature, appearing as a beige crystalline powder.[1][5] It is soluble in organic solvents and should be stored at refrigerated temperatures (2-8°C), protected from light, to ensure stability.[1][2][3][6]
Quantitative Data Summary
The key physicochemical properties of 3,5-Dimethylbenzene-1,2-diamine are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 3171-46-8 | [1][2][3] |
| Molecular Formula | C₈H₁₂N₂ | [1][2][3][4][7] |
| Molecular Weight | 136.19 g/mol | [1][2][3][4] |
| Appearance | Solid, Beige crystalline powder | [1][4][5] |
| Melting Point | 73-78 °C | [2][6] |
| Boiling Point | 272.1 ± 35.0 °C at 760 mmHg | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Flash Point | 139.4 ± 25.4 °C | [2] |
| Polar Surface Area (PSA) | 52.04 Ų | [2] |
| LogP | 0.97 - 1.47 | [2][3] |
| InChI Key | DMEPVFSJYHJGCD-UHFFFAOYSA-N | [1][2][4] |
| SMILES | Cc1cc(C)c(N)c(N)c1 | [2][6] |
Reactivity and Stability
The reactivity of 3,5-Dimethylbenzene-1,2-diamine is characteristic of aromatic amines, dominated by the two nucleophilic amino groups.
General Reactivity
-
Basicity : As a weak aromatic amine base, it reacts with acids in exothermic neutralization reactions to form salts.[8]
-
Condensation Reactions : The adjacent amino groups readily undergo condensation reactions with 1,2-dicarbonyl compounds and other reagents to form heterocyclic systems. This is a cornerstone of its synthetic utility.
-
Oxidation : Aromatic amines are susceptible to oxidation, and 3,5-Dimethylbenzene-1,2-diamine may darken upon exposure to air, a common trait for phenylenediamines.[8]
-
Hydrogen Bonding : The presence of two N-H bonds in the amino groups allows for hydrogen bonding, which influences its physical properties and intermolecular interactions.[1]
Stability and Incompatibilities
The compound is generally stable under recommended storage conditions.[9] However, it is incompatible with:
-
Strong acids[2]
-
Strong oxidizing agents[2]
-
Isocyanates
-
Halogenated organics
-
Peroxides
-
Phenols (acidic)
-
Epoxides
-
Anhydrides
-
Acid halides[8]
Contact with these substances should be avoided to prevent vigorous or hazardous reactions.
Experimental Protocols and Synthetic Applications
3,5-Dimethylbenzene-1,2-diamine serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds. The vicinal diamine functionality is key to forming five- and six-membered rings.
Protocol 1: Synthesis of Tetramethyl Quinoxaline Derivatives
This protocol outlines a general procedure for the condensation reaction to form quinoxalines.
-
Reactants : 1,2-Diamino-3,5-dimethylbenzene and a 1,2-dicarbonyl compound (e.g., biacetyl).
-
Solvent : A suitable protic solvent such as ethanol or acetic acid is typically used.
-
Procedure :
-
Dissolve the diamine in the solvent in a round-bottom flask.
-
Add the 1,2-dicarbonyl compound to the solution, often dropwise.
-
The reaction is typically exothermic and may proceed at room temperature or require gentle heating/reflux to go to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the solution upon cooling.
-
Isolate the product by filtration, wash with a cold solvent to remove impurities, and dry.
-
Further purification can be achieved by recrystallization.
-
Protocol 2: Synthesis of 5,7-Dimethyl-1H-benzotriazole
This procedure involves diazotization of one amino group followed by intramolecular cyclization.
-
Reactants : 1,2-Diamino-3,5-dimethylbenzene and a diazotizing agent like tert-butyl nitrite or sodium nitrite in an acidic medium.
-
Solvent : Typically an alcohol or an aqueous acidic solution.
-
Procedure :
-
Dissolve the diamine in the chosen solvent system.
-
Cool the mixture in an ice bath (0-5 °C).
-
Slowly add the diazotizing agent while maintaining the low temperature.
-
Stir the reaction mixture at low temperature for a specified period until the reaction is complete (monitored by TLC).
-
Allow the mixture to warm to room temperature.
-
The product is typically isolated by extraction into an organic solvent, followed by washing, drying, and removal of the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
General Experimental Workflow
The following diagram illustrates a generalized workflow for many syntheses involving 3,5-Dimethylbenzene-1,2-diamine, based on standard organic chemistry practices.[10]
Safety and Handling
3,5-Dimethylbenzene-1,2-diamine is classified as a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards : It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory tract irritation.[2][6]
-
Carcinogenicity : As with many aromatic amines, there is a potential for carcinogenic effects, and it should be handled as a suspected carcinogen.[1]
-
Personal Protective Equipment (PPE) : Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust.[2]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.
This technical guide provides a foundational understanding of 3,5-Dimethylbenzene-1,2-diamine for its safe and effective use in a research and development setting. Always consult the specific Safety Data Sheet (SDS) before handling this chemical.
References
- 1. CAS 3171-46-8: 3,5-Dimethyl-1,2-benzenediamine [cymitquimica.com]
- 2. 3,5-DIMETHYL-1,2-BENZENEDIAMINE | CAS#:3171-46-8 | Chemsrc [chemsrc.com]
- 3. chemscene.com [chemscene.com]
- 4. 3,5-Dimethylbenzene-1,2-diamine | CymitQuimica [cymitquimica.com]
- 5. 4,5-Dimethyl-1,2-phenylenediamine | C8H12N2 | CID 76635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2-二氨基-3,5-二甲苯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. 1,2-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. N,N-dimethyl-p-phenylenediamine | C8H12N2 | CID 7472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
